2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
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Overview
Description
The compound 2-{[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)-1-ETHANONE is a complex organic molecule featuring a triazole ring, a cyclohexyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)-1-ETHANONE typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)-1-ETHANONE: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-{[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)-1-ETHANONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the triazole and fluorophenyl groups.
Heparinoid Compounds: Structurally different but used in similar biological applications.
Uniqueness
The uniqueness of 2-{[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)-1-ETHANONE lies in its combination of a triazole ring, a cyclohexyl group, and a fluorophenyl group, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C22H20Cl2FN3OS |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-[[4-cyclohexyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C22H20Cl2FN3OS/c23-15-8-11-18(19(24)12-15)21-26-27-22(28(21)17-4-2-1-3-5-17)30-13-20(29)14-6-9-16(25)10-7-14/h6-12,17H,1-5,13H2 |
InChI Key |
JMUWOFPSHKIEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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